molecular formula C18H24N2O3 B6167506 tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate CAS No. 1353101-45-7

tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate

Cat. No.: B6167506
CAS No.: 1353101-45-7
M. Wt: 316.4
InChI Key:
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Description

Tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[34]octane-6-carboxylate is a synthetic organic compound with the molecular formula C18H24N2O3 It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes a diazaspiro octane ring system

Mechanism of Action

Target of Action

The primary targets of tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate are ketohexokinase (KHK) , Nicotinamide Phosphoribosyltransferase (NAMPT) , and Rho-associated protein kinase (ROCK) . These proteins play crucial roles in various biological processes. KHK is involved in fructose metabolism and has implications in diabetes and obesity. NAMPT is involved in the biosynthesis of NAD+, a vital coenzyme in cellular metabolism. ROCK is involved in cell motility and tumor cell invasion.

Mode of Action

This compound interacts with its targets by inhibiting their activity

Biochemical Pathways

The inhibition of KHK can lead to decreased fructose metabolism, potentially alleviating conditions like diabetes and obesity . Inhibition of NAMPT and ROCK can affect NAD+ biosynthesis and cell motility respectively . These changes can have downstream effects on cellular metabolism and signaling.

Result of Action

The molecular and cellular effects of this compound’s action would be dependent on the specific context of its use. For example, in the context of diabetes or obesity treatment, inhibition of KHK could lead to decreased fructose metabolism, potentially helping to regulate blood sugar levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable diamine and a ketone. This step often requires the use of a strong base and an appropriate solvent.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic intermediate.

    Protection of the Amine Groups: The amine groups are protected using tert-butyl chloroformate to form the tert-butyl carbamate protecting groups.

    Oxidation: The final step involves the oxidation of the intermediate to introduce the oxo group, typically using an oxidizing agent such as PCC (pyridinium chlorochromate).

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar steps but on a larger scale. This would include optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group or other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to replace the benzyl group or other substituents.

Common Reagents and Conditions

    Oxidation: PCC (pyridinium chlorochromate), DMSO (dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Benzyl halides, alkyl halides, and appropriate nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding.

    Chemical Biology: It serves as a probe for studying biological pathways and mechanisms.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: Similar spirocyclic structure but lacks the benzyl and oxo groups.

    Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Contains a different spirocyclic core and lacks the benzyl group.

Uniqueness

Tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[34]octane-6-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure

Properties

CAS No.

1353101-45-7

Molecular Formula

C18H24N2O3

Molecular Weight

316.4

Purity

0

Origin of Product

United States

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